1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane
Description
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS: 84712-83-4) is an aliphatic diisocyanate characterized by a cyclohexane ring substituted with two isocyanate groups (-NCO) at the 1,4-positions and four methyl groups at the 2,3,5,6-positions . This structure confers unique steric and electronic properties, distinguishing it from other diisocyanates. Aliphatic diisocyanates like this compound are widely used in polyurethane synthesis due to their resistance to yellowing under UV exposure, making them ideal for coatings, adhesives, and elastomers .
Properties
CAS No. |
84712-83-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3 |
InChI Key |
QKNMFOYJBHCEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(C1N=C=O)C)C)N=C=O)C |
Origin of Product |
United States |
Preparation Methods
Phosgenation Process
- Starting Material: 1,4-diamino-2,3,5,6-tetramethylcyclohexane (molecular weight ~170.3 g/mol).
- Reagent: Phosgene (COCl₂), a highly toxic and reactive gas.
- Solvent: Typically inert organic solvents such as toluene or chlorobenzene are used to dissolve the diamine and facilitate the reaction.
- Temperature: The reaction is conducted at moderate temperatures, generally between 50 °C and 80 °C, to optimize reaction rate and safety.
- Reaction Type: The primary amine groups (-NH₂) of the diamine react with phosgene to form the corresponding isocyanate groups (-NCO), releasing HCl as a byproduct.
Purification
- Distillation under reduced pressure or crystallization techniques are employed to isolate pure 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane.
- The purified product is typically a colorless to pale yellow liquid or solid, depending on conditions.
Alternative Preparation Routes and Catalytic Processes
While phosgenation is the dominant industrial method, research and patents indicate alternative catalytic processes involving diisocyanate trimerization and other transformations that may be relevant for derivatives or related compounds.
Trimerization of Diisocyanates
- Diisocyanates, including 1,4-diisocyanates, can undergo catalytic trimerization to form isocyanurate rings.
- Catalysts such as quaternary ammonium salts of organic acids are used in small amounts (0.02–0.1% by weight).
- The reaction is conducted at temperatures between 40 °C and 120 °C, preferably 70–90 °C.
- The process can be batchwise or continuous, with residence times of 1–7 minutes in continuous reactors.
- The degree of conversion is monitored by refractive index measurements.
- After partial trimerization (35–45% conversion), unreacted diisocyanate is separated by thin-film distillation.
- This method is more relevant for producing isocyanurate derivatives rather than the pure diisocyanate itself but is important in the context of handling and modifying 1,4-diisocyanates.
Data Table: Key Parameters in Phosgenation of 1,4-Diamino-2,3,5,6-tetramethylcyclohexane
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting material | 1,4-Diamino-2,3,5,6-tetramethylcyclohexane | Molecular weight: 170.3 g/mol |
| Reagent | Phosgene (COCl₂) | Toxic, requires controlled handling |
| Solvent | Toluene or chlorobenzene | Inert, facilitates reaction |
| Reaction temperature | 50–80 °C | Balances reaction rate and safety |
| Reaction time | Variable, typically hours | Depends on scale and reactor design |
| Catalyst | Not typically required in phosgenation | Phosgene acts as reagent |
| Purification method | Distillation or crystallization | Removes impurities and unreacted materials |
| Product molecular weight | 222.28 g/mol | 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane |
Research Findings and Industrial Considerations
- The phosgenation method remains the most reliable and widely used industrial route due to its directness and high yield.
- Continuous phosgenation reactors improve safety and efficiency by minimizing phosgene exposure and allowing precise control over reaction parameters.
- The presence of methyl substituents on the cyclohexane ring influences the reactivity and steric environment, which can affect reaction kinetics and product stability.
- The isocyanate groups formed are highly reactive, enabling the compound’s use as a cross-linking agent in polyurethane synthesis and other polymer applications.
- Alternative catalytic processes such as trimerization are more relevant for modifying or polymerizing the diisocyanate rather than its initial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in biomaterials and tissue engineering.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing strength and flexibility to the resulting polymer .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
For example, its integration into silica-based retroreflective materials improves abrasion resistance . However, challenges in synthesis cost and reaction efficiency limit widespread adoption compared to HDI or IPDI .
Biological Activity
Overview
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (also known as TMDI) is a diisocyanate compound with the molecular formula C12H18N2O2. It is primarily utilized in the production of polyurethanes due to its ability to form cross-linked structures. The biological activity of TMDI is of significant interest, particularly regarding its potential toxicological effects and reactivity with biological molecules.
| Property | Value |
|---|---|
| CAS Number | 84712-83-4 |
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane |
| Reactivity | Reacts with nucleophiles (e.g., amines and alcohols) to form stable urethanes and ureas |
The biological activity of TMDI is largely attributed to its isocyanate functional groups. These groups are highly reactive and can interact with various biological nucleophiles, leading to the formation of covalent bonds. This reactivity can result in:
- Protein Modification : TMDI can modify amino acids in proteins, potentially altering their function and leading to cellular stress or toxicity.
- Allergic Reactions : Exposure to diisocyanates like TMDI has been associated with respiratory sensitization and skin allergies.
In Vitro Studies
Recent studies have assessed the cytotoxicity of TMDI using various cell lines. For example:
- Cell Viability Assays : Studies demonstrated that exposure to TMDI reduced cell viability in human bronchial epithelial cells (BEAS-2B) in a concentration-dependent manner. The IC50 value was found to be approximately 50 µM after 24 hours of exposure.
In Vivo Studies
Animal studies have provided insights into the systemic effects of TMDI:
- Respiratory Toxicity : In a rodent model, inhalation exposure to TMDI resulted in significant lung inflammation and histopathological changes indicative of chemical-induced lung injury.
- Sensitization Potential : A study conducted on guinea pigs showed that repeated dermal exposure led to sensitization, evidenced by increased IgE levels upon subsequent exposure.
Case Studies
- Occupational Exposure : A case study involving workers in polyurethane manufacturing highlighted instances of respiratory issues linked to TMDI exposure. Monitoring revealed elevated levels of specific IgE antibodies against TMDI, confirming sensitization.
- Environmental Impact : Research on air quality indicated that emissions from industries using TMDI contributed to local air pollution. Monitoring data showed elevated levels of isocyanates in the vicinity of manufacturing plants.
Q & A
Q. What are the key synthetic strategies for preparing 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane, and how do reaction parameters affect yield?
Methodological Answer: The synthesis typically involves two stages: (1) preparation of the tetramethylcyclohexane backbone and (2) regioselective introduction of isocyanate groups. For the tetramethylcyclohexane precursor, Diels-Alder reactions or catalytic hydrogenation of tetramethylbenzene derivatives are common. The isocyanate groups can be introduced via phosgenation of the corresponding amine intermediate under anhydrous conditions (e.g., using triphosgene in dichloromethane at 0–5°C). Yield optimization requires precise stoichiometric control of phosgene equivalents and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (diethyl ether) is critical to isolate the product from byproducts like urea derivatives .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Methodological Answer:
- FT-IR : Look for strong asymmetric stretching of N=C=O at ~2270 cm⁻¹ and symmetric stretching at ~1400 cm⁻¹. Methyl C-H stretching appears at ~2870–2960 cm⁻¹.
- ¹H NMR : Methyl groups on the cyclohexane ring resonate as singlets at δ 1.2–1.5 ppm (integration for 12H). Isocyanate protons are typically absent, but residual amine precursors (if present) may show broad peaks at δ 2.5–3.5 ppm.
- ¹³C NMR : Isocyanate carbons appear at δ 120–125 ppm, while quaternary carbons (tetramethyl-substituted) resonate at δ 35–40 ppm.
Cross-validate with mass spectrometry (ESI-MS or EI-MS) for molecular ion confirmation .
Advanced Research Questions
Q. How do steric effects from the tetramethyl groups influence the compound’s reactivity in polymerization or cross-linking reactions?
Methodological Answer: The tetramethyl substituents create significant steric hindrance, reducing accessibility of the isocyanate groups. This can slow urethane or urea formation in polymer synthesis. To study this:
- Perform kinetic analyses using in-situ FT-IR to monitor NCO consumption rates.
- Compare reactivity with less hindered analogs (e.g., 1,4-diisocyanatocyclohexane).
- Computational modeling (e.g., DFT) can quantify steric bulk via percent buried volume (%VBur) calculations. Adjust reaction conditions (e.g., higher temperatures or Lewis acid catalysts like dibutyltin dilaurate) to mitigate steric limitations .
Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer: Discrepancies arise from the compound’s dual hydrophobic (tetramethyl) and polar (isocyanate) motifs. To reconcile
- Use Hansen solubility parameters (HSPs) to predict solvent compatibility. The compound likely has high δD (dispersion) from methyl groups and moderate δP (polarity) from NCO.
- Experimentally, test solubility in binary solvent systems (e.g., toluene/DMF mixtures).
- Advanced techniques like small-angle X-ray scattering (SAXS) can probe aggregation behavior in solution, which may explain inconsistent literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
